3-Isoajmalicine
Description
Properties
CAS No. |
483-03-4 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19+/m0/s1 |
InChI Key |
GRTOGORTSDXSFK-NALNUFGESA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoajmalicine involves the terpenoid indole alkaloid pathway. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. This pathway involves several enzymes, including DXS, DXR, MCT, MECS, HDS, and HDR, leading to the formation of isopentenyl diphosphate and dimethylallyl diphosphate, which are then converted into secologanin .
The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. Strictosidine synthase then catalyzes the formation of strictosidine from tryptamine and secologanin. Finally, strictosidine glucosidase catalyzes the conversion of strictosidine into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Catharanthus roseus and Rauvolfia serpentina. Metabolic engineering approaches are also being explored to increase the yield of this compound in both homologous and heterologous systems .
Chemical Reactions Analysis
Types of Reactions: 3-Isoajmalicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .
Major Products: For example, oxidation of this compound can lead to the formation of compounds with enhanced pharmacological properties .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Effects
Research indicates that 3-Isoajmalicine exhibits antidepressant-like properties. A study highlighted its potential to modulate neuronal circuits associated with mood regulation, suggesting its use in treating depressive disorders . The compound was shown to affect gamma oscillations in specific brain regions, indicating its influence on neurotransmitter systems involved in mood regulation.
2. Analgesic Properties
In addition to its antidepressant effects, this compound has been studied for its analgesic properties. Experimental models demonstrated that it alleviates pain through mechanisms that may involve opioid receptors, making it a candidate for pain management therapies .
3. Cholinesterase Inhibition
this compound has been identified as a potent inhibitor of cholinesterase enzymes (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The compound's inhibitory action was quantified with IC50 values indicating significant potency . This suggests potential applications in enhancing cognitive function or slowing cognitive decline.
Case Studies
Case Study 1: Kratom Alkaloids Analysis
A comprehensive analysis of kratom products revealed that this compound is one of the major alkaloids present. The study employed ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry to quantify alkaloid levels, demonstrating the compound's prevalence and potential therapeutic relevance .
| Alkaloid Name | Concentration Range (mg/g) |
|---|---|
| Mitragynine | 13.9 - 270 |
| This compound | Not specified |
Case Study 2: Antidepressant and Analgesic Effects
In a controlled study on the effects of kratom alkaloids, including this compound, researchers found significant alterations in neuronal activity associated with pain relief and mood elevation. This supports the hypothesis that these alkaloids can be beneficial for patients suffering from chronic pain and depression .
Biological Activities
The biological activities of this compound extend beyond antidepressant and analgesic effects. It has been noted for:
- Antihypertensive Action : Similar to other alkaloids from Rauvolfia serpentina, it may lower blood pressure by acting on adrenergic receptors .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 3-Isoajmalicine involves its interaction with various molecular targets and pathways. It acts as an α1-adrenergic receptor antagonist, which helps in reducing blood pressure. Additionally, it inhibits the CYP2D6 liver enzyme, affecting the metabolism of several drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
3-Isoajmalicine is part of a group of eight naturally occurring heteroyohimbine stereoisomers. Key structural comparisons include:
- Ajmalicine : The C-3 epimer of this compound, with H-3 in an axial conformation (δ H-3 = 3.32 ppm) .
- 19-Epiajmalicine : Differs at C-19 configuration, exhibiting distinct $ ^{13} \text{C} $-NMR signals (e.g., C-19 methyl at 23.8 ppm vs. 24.1 ppm in this compound) .
- Tetrahydroalstonine : Shares the D/E trans ring junction but lacks the C-3 epimerization .
Spectroscopic Distinctions
Comparative $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR data highlight stereochemical variations:
| Compound | H-3 Signal (δ, ppm) | C-3 Signal (δ, ppm) | C-19 Methyl (δ, ppm) |
|---|---|---|---|
| This compound | 4.45 (multiplet) | 52.3 | 24.1 |
| Ajmalicine | 3.32 (axial) | 55.1 | 24.5 |
| 19-Epiajmalicine | 4.38 (multiplet) | 51.9 | 23.8 |
| Tetrahydroalstonine | 3.98 (multiplet) | 53.7 | 22.9 |
Natural Occurrence
While this compound is abundant in Uncaria spp. , its presence in Mitragyna javanica is debated:
- Evidence For : Mitrajavine, a major alkaloid in M. javanica, reportedly contains this compound .
- Evidence Against : A separate study claims M. javanica lacks this compound entirely .
Other related alkaloids, such as rhynchophylline and mitraphylline, frequently co-occur with this compound but belong to distinct structural classes (e.g., oxindole alkaloids) .
Q & A
Q. How can researchers address low yields in this compound biosynthesis?
- Methodological Answer : Optimize transgenic hairy root cultures (e.g., Rhazya stricta) by overexpressing rate-limiting enzymes (e.g., strictosidine synthase). Monitor TIAs via GC-MS and adjust elicitors (methyl jasmonate) to enhance production .
Guidance for Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
